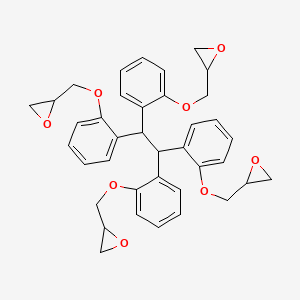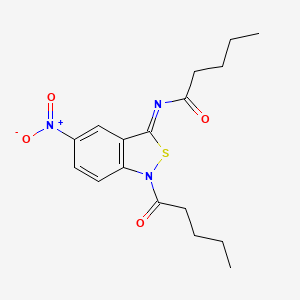
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide typically involves multi-step organic reactions. One common method includes the nitration of a benzisothiazole precursor followed by acylation to introduce the oxopentyl group. The final step involves the formation of the ylidene linkage with pentanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to scale up the synthesis while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted benzisothiazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole ring can bind to specific enzymes, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar structures but different substituents on the benzisothiazole ring.
Nitrobenzene Derivatives: Compounds with nitro groups attached to benzene rings, exhibiting different reactivity and biological activities.
Uniqueness
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Properties
CAS No. |
106532-66-5 |
|---|---|
Molecular Formula |
C17H21N3O4S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(5-nitro-1-pentanoyl-2,1-benzothiazol-3-ylidene)pentanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-3-5-7-15(21)18-17-13-11-12(20(23)24)9-10-14(13)19(25-17)16(22)8-6-4-2/h9-11H,3-8H2,1-2H3 |
InChI Key |
DXAQJFFBBWXAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


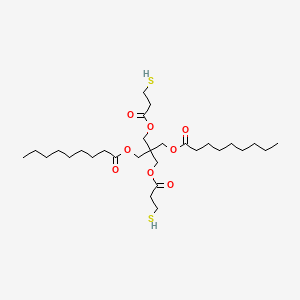
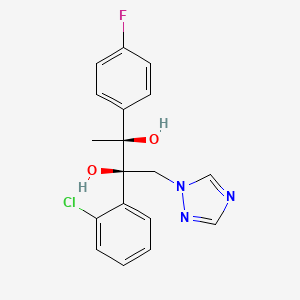
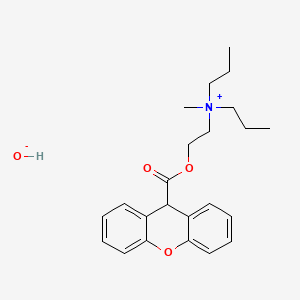


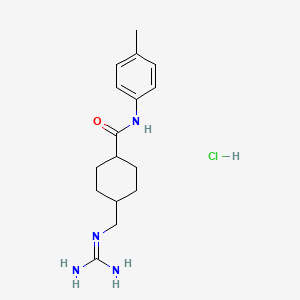

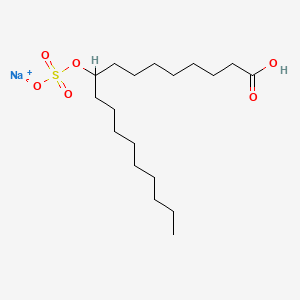
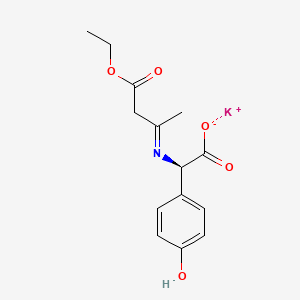
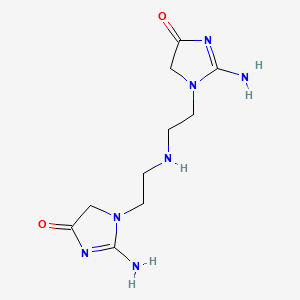
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)


